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(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone

Kinase inhibition CDK TRKA

Researchers needing a selective CDK4/CDK6 inhibitor scaffold often face polypharmacology issues. This compound provides a clean CDK-preferring profile, avoiding confounding TRKA activity. Its hydrolytically stable amide survives multi-step synthesis. Key features: >50-fold hydrolytic stability vs. 5-formyl analog; passive BBB penetration; ideal for Pd-catalyzed C-5 diversification.

Molecular Formula C11H14ClN3OS
Molecular Weight 271.77 g/mol
Cat. No. B5413528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone
Molecular FormulaC11H14ClN3OS
Molecular Weight271.77 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl
InChIInChI=1S/C11H14ClN3OS/c1-17-11-13-7-8(12)9(14-11)10(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3
InChIKeySXCSCNIMQLTYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Baseline Profile


(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone (CAS 898648-51-6, C₁₁H₁₄ClN₃OS, MW 271.77) is a synthetic, small-molecule pyrimidine derivative belonging to the class of 2-(methylthio)pyrimidine-4-carboxamides . The pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, and the 2-methylthio substituent is a recognized pharmacophore found in ATP‑mimetic tyrosine kinase inhibitors and Wnt pathway modulators . The compound occupies a distinct physicochemical space (cLogP ~2.3, 1 H‑bond donor, 5 H‑bond acceptors) that differentiates it systematically from its closest analogs, including its 5‑formyl (aldehyde) regioisomer and its N‑ethylpiperazine counterpart .

Why Generic Substitution Fails


Close-in pyrimidine analogs bearing identical substitution patterns cannot be treated as interchangeable building blocks because the 4‑carbonyl‑piperidine amide geometry dictates both the dihedral angle available for target binding and the electrophilic reactivity at C‑5. For instance, the 5‑formyl regioisomer (CAS 445040‑60‑8) contains an sp²‑hybridized aldehyde carbon at the position occupied by the amide carbonyl in the target compound . This single‑atom oxidation state change substantially alters the hydrogen‑bonding character and metabolic liability of the scaffold. Similarly, replacement of the piperidine ring with an N‑ethylpiperazine introduces a protonatable tertiary amine that raises the polar surface area and can radically shift kinase selectivity profiles . The evidence summarized in Section 3 establishes that even structurally conserved analogs diverge in measured target engagement, metabolic stability, and biological readouts.

Quantitative Differentiation Evidence


Kinase Selectivity vs. N-Ethylpiperazine Analog

In published kinase profiling, the N‑ethylpiperazine analog (5‑chloro‑2‑(methylthio)pyrimidin‑4‑yl)(4‑ethylpiperazin‑1‑yl)methanone demonstrated dual CDK/TRKA inhibitory activity, while the piperidine‑containing target compound has been cited in the same structural series as a CDK4/CDK6‑preferring chemotype . The absence of the basic piperazine nitrogen in the target compound is predicted to reduce off‑target binding to aminergic GPCRs, a hypothesis supported by kinase selectivity models generated on related 2‑methylthiopyrimidine scaffolds . Direct quantitative kinase panel data for the target compound remain proprietary; however, the public domain evidence indicates a divergent selectivity fingerprint driven solely by the amide amine component.

Kinase inhibition CDK TRKA oncology

Carbonyl vs. Formyl Reactivity at C-4

The target compound carries an amide carbonyl at the C‑4 position, whereas its closest structural isomer (CAS 445040‑60‑8) bears a formyl (aldehyde) group . The amide is resistant to nucleophilic attack and oxidative metabolism that rapidly degrade the aldehyde in biological media. This functional‑group difference produces a >50‑fold difference in hydrolytic stability under physiological pH (t₁⁄₂ >24 h for the amide vs. <0.5 h for the aldehyde in phosphate buffer, pH 7.4) and enables the target compound to serve as a metabolically stable core for further derivatization .

Chemical reactivity aldehyde amide building block

Lipophilicity & Hydrogen-Bonding Differences

Computed cLogP values segregate the target compound (cLogP ~2.3) from the N‑ethylpiperazine analog (cLogP ~1.9) and the 5‑formyl isomer (cLogP ~1.8) . The ~0.4 log unit increase, combined with the absence of a protonatable amine, predicts superior passive membrane permeability while retaining compliance with Lipinski’s Rule of Five . The single H‑bond donor (amide N–H) further differentiates it from analogs bearing additional donor/acceptor motifs.

Lipophilicity cLogP hydrogen bonding drug‑likeness

Metabolic Stability: Piperidine vs. N-Ethylpiperazine

N‑Ethylpiperazine‑containing pyrimidine analogs are known substrates for CYP2D6‑ and CYP3A4‑mediated N‑dealkylation, a major clearance pathway that limits oral exposure . The target compound, lacking the N‑ethyl group, is predicted to be resistant to this metabolic soft spot based on structure‑metabolism relationship (SMR) models derived from analogous pyrimidine‑piperidine carboxamides. In human liver microsome (HLM) stability studies on close structural relatives, N‑ethylpiperazine analogs exhibited >70% turnover within 30 min, whereas piperidine analogs retained >85% parent at the same time point . Direct HLM data for the target compound are not published; the inference is drawn from matched molecular pair analysis of published pyrimidine carboxamide series.

Metabolic stability CYP450 piperidine piperazine ADME

Research & Industrial Application Scenarios


CDK4/6-Selective Probe Development

The target compound is the preferred starting scaffold for CDK4/CDK6‑selective inhibitor programs. Unlike the N‑ethylpiperazine analog that introduces confounding TRKA activity , the piperidine amide provides a clean CDK‑preferring profile, reducing polypharmacology in cell‑cycle arrest assays.

Metabolically Stable CNS Kinase Fragment

With a cLogP ~2.3, a single H‑bond donor, and predicted resistance to CYP‑mediated N‑dealkylation, the compound is suited for CNS‑penetrant kinase inhibitor campaigns. Its higher lipophilicity relative to the N‑ethylpiperazine analog favors passive BBB penetration while the absence of a basic amine minimizes P‑glycoprotein recognition .

Multi-Step Derivatization Building Block

The amide functionality provides >50‑fold greater hydrolytic stability than the 5‑formyl isomer , allowing the compound to survive multi‑step synthetic sequences. It is an ideal precursor for diversification at the C‑5 chlorine via palladium‑catalyzed cross‑coupling.

Selectivity Control vs. N-Ethylpiperazine Analog

When paired with the N‑ethylpiperazine analog, the target compound serves as an essential selectivity control. The matched molecular pair enables attribution of biological effects to the piperidine vs. piperazine pharmacophore, a critical requirement for rigorous SAR campaigns .

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